molecular formula C8H7NO6 B1611470 4-Hydroxy-5-methoxy-2-nitrobenzoic acid CAS No. 140647-01-4

4-Hydroxy-5-methoxy-2-nitrobenzoic acid

Cat. No. B1611470
M. Wt: 213.14 g/mol
InChI Key: RAPBNVDGGBJECM-UHFFFAOYSA-N
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Scientific Research Applications

Plant Chlorosis Studies

A derivative of 4-hydroxy-5-methoxy-2-nitrobenzoic acid, ethyl-4-methoxy-3-nitrobenzoate, was studied for its ability to induce chlorosis in plants. This compound caused white and yellow areas to appear in young plant tissues, significantly affecting the iron content and reducing pigment quantities (Dimmock, 1967).

Organic Chemistry and Synthesis

Research on O-alkylation of phenolic derivatives related to 4-hydroxy-5-methoxy-2-nitrobenzoic acid revealed unexpected hydrolysis and transfer reactions, contributing to the understanding of organic synthesis mechanisms (Tran, Dickson, & Barker, 2013).

Coordination Chemistry

In coordination chemistry, derivatives of 4-hydroxy-5-methoxy-2-nitrobenzoic acid were used to study the solid-state architecture of Co(II), Ni(II), and Zn(II) complexes. These studies provide insights into the geometries and coordination modes in metal complexes (D'angelo et al., 2011).

Chemical Synthesis and Reactions

Investigations into the Perkin cyclization of derivatives related to 4-hydroxy-5-methoxy-2-nitrobenzoic acid have expanded the understanding of reaction mechanisms in chemical synthesis (Kowalewska & Kwiecień, 2008).

Safety And Hazards

Specific safety and hazard information for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid is not readily available. However, it is always recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use6.


Future Directions

While specific future directions for 4-Hydroxy-5-methoxy-2-nitrobenzoic acid are not readily available, its use in the preparation of 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A (PDE10A)2 suggests potential applications in the development of new pharmaceuticals.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

IUPAC Name

4-hydroxy-5-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO6/c1-15-7-2-4(8(11)12)5(9(13)14)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPBNVDGGBJECM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453468
Record name Benzoic acid, 4-hydroxy-5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-5-methoxy-2-nitrobenzoic acid

CAS RN

140647-01-4
Record name Benzoic acid, 4-hydroxy-5-methoxy-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Markandeya, N Shankaraiah, CS Reddy… - Tetrahedron …, 2010 - Elsevier
… To a stirred solution of 4-hydroxy-5-methoxy-2-nitrobenzoic acid 13a (300 mg, 1.408 mmol) and thionyl chloride (0.30 mL, 4.22 mmol) in dry benzene (10 mL), 1–2 drops of DMF were …
Number of citations: 22 www.sciencedirect.com
MA Daneshmehr - 2001 - search.proquest.com
Increasing the binding site in minor groove binding ligands should lead to greater selectivity of action. If such molecules become a reality, they could have considerable importance in …
Number of citations: 0 search.proquest.com
DE Thurston, SJ Morris, JA Hartley - Chemical Communications, 1996 - pubs.rsc.org
… 4-hydroxy-5-methoxy-2-nitrobenzoic acid 4 in yields of …
Number of citations: 91 pubs.rsc.org

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